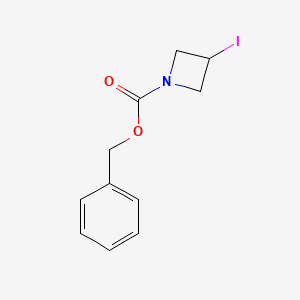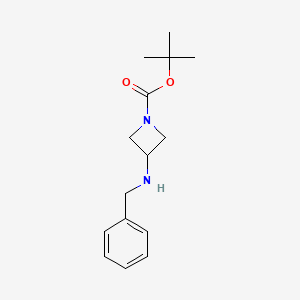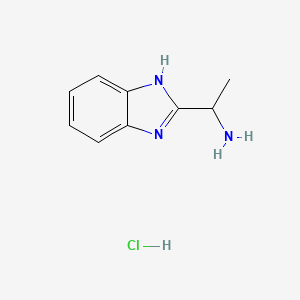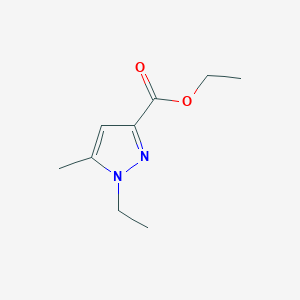
ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . This compound has been studied for its antimicrobial activity against various bacteria and fungi .
Synthesis Analysis
The synthesis of ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate and its analogues has been reported in several studies . Pyrazole synthesis often involves the reaction of acetylenic ketones with hydrazine derivatives to form pyrazolines, which then provide the desired pyrazoles .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The empirical formula is C7H10N2O2, and the molecular weight is 154.17 .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 132-145 °C . It has an assay of 97% .Wissenschaftliche Forschungsanwendungen
Biological Research Material
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate can be used as a biochemical reagent in life science research due to its pyrazole structure, which is a common scaffold in various biological molecules .
Antibacterial and Anti-inflammatory Applications
Pyrazole derivatives exhibit a range of biological properties, including antibacterial and anti-inflammatory effects. This compound could potentially be used in the development of new therapeutic agents with these properties .
Anti-cancer Research
Some pyrazole derivatives have been shown to possess anti-cancer properties. Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate may be useful in cancer research, particularly in studying mechanisms of apoptosis and cell cycle regulation .
Peptide Analogs and Precursors
The compound could serve as a precursor for the synthesis of peptide analogs or optically active amino acids, which are valuable in medicinal chemistry and drug design .
Catalysis and Synthesis
In synthetic chemistry, pyrazole derivatives are used as intermediates in the synthesis of more complex molecules. This compound could be involved in catalytic processes or regioselective synthesis .
Development of Sulfonamide Derivatives
Pyrazole carboxylic acids are used to synthesize sulfonamide derivatives, which have various pharmacological activities. Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate could be a starting material for such syntheses .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 1-ethyl-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-7(3)6-8(10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXRSKKACFNPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585888 | |
| Record name | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
50920-45-1 | |
| Record name | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

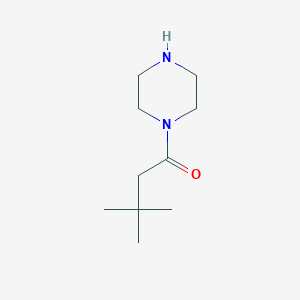
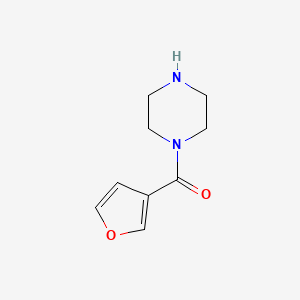






![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)

